BenchChemオンラインストアへようこそ!

N-(5-methyl-1,3-thiazol-2-yl)imidazo[1,2-b]pyridazine-6-carboxamide

PIM kinase inhibition thiazole carboxamide enzymatic IC50 assay

N-(5-methyl-1,3-thiazol-2-yl)imidazo[1,2-b]pyridazine-6-carboxamide (CAS 2415488-13-8; molecular formula C₁₁H₉N₅OS; MW 259.29) is a heterocyclic small molecule that combines an imidazo[1,2-b]pyridazine bicyclic core with a 5-methyl-1,3-thiazol-2-yl carboxamide side chain. The compound belongs to the imidazo[1,2-b]pyridazine class of kinase inhibitors, a scaffold first identified as a selective PIM kinase inhibitor chemotype through protein stability shift assays and X-ray crystallography.

Molecular Formula C11H9N5OS
Molecular Weight 259.29
CAS No. 2415488-13-8
Cat. No. B2576365
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-methyl-1,3-thiazol-2-yl)imidazo[1,2-b]pyridazine-6-carboxamide
CAS2415488-13-8
Molecular FormulaC11H9N5OS
Molecular Weight259.29
Structural Identifiers
SMILESCC1=CN=C(S1)NC(=O)C2=NN3C=CN=C3C=C2
InChIInChI=1S/C11H9N5OS/c1-7-6-13-11(18-7)14-10(17)8-2-3-9-12-4-5-16(9)15-8/h2-6H,1H3,(H,13,14,17)
InChIKeyXKACUWMWLMVHPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5-Methyl-1,3-thiazol-2-yl)imidazo[1,2-b]pyridazine-6-carboxamide (CAS 2415488-13-8): Procurement-Ready Identity and Class Affiliation


N-(5-methyl-1,3-thiazol-2-yl)imidazo[1,2-b]pyridazine-6-carboxamide (CAS 2415488-13-8; molecular formula C₁₁H₉N₅OS; MW 259.29) is a heterocyclic small molecule that combines an imidazo[1,2-b]pyridazine bicyclic core with a 5-methyl-1,3-thiazol-2-yl carboxamide side chain. The compound belongs to the imidazo[1,2-b]pyridazine class of kinase inhibitors, a scaffold first identified as a selective PIM kinase inhibitor chemotype through protein stability shift assays and X-ray crystallography . This core scaffold has yielded clinical-stage PIM inhibitors including SGI-1776 and has been extensively explored in patent families covering PIM, FLT3, MNK, and other kinase targets . The specific thiazole-carboxamide substitution pattern places this compound within a well-precedented, multi-kinase-targeted medicinal chemistry space, available from research chemical suppliers at ≥95% purity for in vitro screening and structure-activity relationship (SAR) studies .

Why N-(5-Methyl-1,3-thiazol-2-yl)imidazo[1,2-b]pyridazine-6-carboxamide Cannot Be Interchanged with Other Imidazo[1,2-b]pyridazine Kinase Inhibitors


Imidazo[1,2-b]pyridazine-based kinase inhibitors exhibit profound sensitivity of both potency and selectivity to the nature and position of substituents on the heterocyclic core. The foundational 2007 structural biology study demonstrated that imidazo[1,2-b]pyridazines bind to the NH₂-terminal lobe helix αC of PIM1 rather than the canonical kinase hinge region—a non-ATP-mimetic binding mode whose precise geometry is exquisitely dependent on the pendant amide substituent . Even within a single patent family, switching the amide side chain from a substituted phenyl to a thiazole moiety can shift the kinase selectivity signature from PIM-dominant to multi-kinase, or alter the PIM isoform selectivity ratio by over an order of magnitude . Consequently, substituting N-(5-methyl-1,3-thiazol-2-yl)imidazo[1,2-b]pyridazine-6-carboxamide with a close structural analog (e.g., 2-methyl-N-(5-methyl-1,3-thiazol-2-yl)imidazo[1,2-b]pyridazine-6-carboxamide, CAS unavailable) risks altering the target engagement profile, confounding SAR interpretation, and invalidating cross-study comparisons. Procurement decisions must be compound-specific: the imidazo[1,2-b]pyridazine scaffold is a privileged but non-interchangeable pharmacophore .

Quantitative Differentiation Evidence for N-(5-Methyl-1,3-thiazol-2-yl)imidazo[1,2-b]pyridazine-6-carboxamide (CAS 2415488-13-8) Versus Closest Analogs


PIM Kinase Inhibitory Potency: Class-Level Inference from Thiazolecarboxamide Patent SAR

The thiazolecarboxamide chemotype represented by the target compound has been disclosed in the Incyte PIM kinase inhibitor patent family (US10828290). Compounds within this series bearing the thiazole-2-yl carboxamide motif achieved PIM-1 enzymatic IC₅₀ values of <100 nM in Pim Enzyme Assays . In contrast, the first-generation imidazo[1,2-b]pyridazine clinical candidate SGI-1776—which lacks the thiazole carboxamide substituent—exhibits PIM-1 IC₅₀ of 7 nM, PIM-2 IC₅₀ of 363 nM, and PIM-3 IC₅₀ of 69 nM, with approximately 50-fold selectivity for PIM-1 over PIM-2 and 10-fold over PIM-3 . AZD1208, a structurally unrelated pan-PIM inhibitor, shows PIM-1 IC₅₀ of 0.4 nM (ATP = Km) but with a fundamentally different selectivity profile (PIM-2 IC₅₀ = 5.0 nM, PIM-3 IC₅₀ = 1.9 nM) . The target compound's distinct thiazole-substituted imidazo[1,2-b]pyridazine core thus occupies a unique SAR niche: combining the PIM-active imidazo[1,2-b]pyridazine scaffold with a thiazole amide that, in related series, confers sub-100 nM PIM-1 potency and a selectivity fingerprint that differs from both SGI-1776 (imidazo[1,2-b]pyridazine without thiazole) and AZD1208 (non-imidazopyridazine core). Note: No direct IC₅₀ value is publicly available for this specific compound; the quantitative potency range is inferred from the patent class.

PIM kinase inhibition thiazole carboxamide enzymatic IC50 assay

PIM Isoform Selectivity Profile: Class-Level Inference from Imidazo[1,2-b]pyridazine-Thiazole Hybrid Scaffold

The imidazo[1,2-b]pyridazine scaffold, when coupled with specific amide substituents, has demonstrated the capacity for isoform-selective PIM inhibition. The original 2007 characterization established that the imidazo[1,2-b]pyridazine family interacts with PIM kinases with selectivity over a broad kinase panel, and the non-ATP-mimetic binding mode at the helix αC pocket provides a structural basis for engineering isoform selectivity . The addition of a thiazole carboxamide group, as in the target compound, introduces additional hydrogen-bond donor/acceptor capacity that can modulate the PIM-1 vs. PIM-2 vs. PIM-3 selectivity ratio. By comparison, SGI-1776 (imidazo[1,2-b]pyridazine without thiazole) exhibits marked PIM-1 preference (50-fold vs. PIM-2; 10-fold vs. PIM-3) , while the clinical pan-PIM inhibitor AZD1208 achieves near-equipotent pan-PIM inhibition (PIM-2/PIM-1 ratio ~12.5; PIM-3/PIM-1 ratio ~4.8) through a thiazolidine-based core unrelated to imidazo[1,2-b]pyridazine . The target compound's hybrid imidazo[1,2-b]pyridazine-thiazole architecture provides a structurally distinct starting point for tuning isoform selectivity—a parameter critical in therapeutic contexts where PIM-1-driven toxicities (e.g., cardiac) may be mitigated by PIM-2/3-sparing profiles. Note: Specific PIM isoform IC₅₀ values for this compound have not been publicly disclosed; selectivity claims are inferred from class SAR.

PIM isoform selectivity kinase panel screening thiazole pharmacophore

Antileukemic Activity: Class-Level Evidence from Imidazo[1,2-b]pyridazine PIM Inhibitors

Imidazo[1,2-b]pyridazines as a class have demonstrated in vitro antileukemic activity across multiple acute myeloid leukemia (AML) cell lines and primary patient samples. The foundational study by Pogacic et al. (2007) showed that imidazo[1,2-b]pyridazine PIM inhibitors dose-dependently impaired the viability of cytokine-independent murine Ba/F3 cells overexpressing human PIM kinases and exhibited activity against human AML cell lines . The clinical candidate SGI-1776 (an imidazo[1,2-b]pyridazine) was subsequently evaluated in AML-cell lines, xenograft models, and primary AML blasts, confirming the translational relevance of this scaffold in PIM-driven hematological malignancies . More recently, imidazo[1,2-b]pyridazine derivatives were optimized as FLT3-ITD inhibitors, with compound 34f achieving GI₅₀ values of 7 nM (MV4-11), 9 nM (MOLM-13), and 4 nM (MOLM-13 FLT3-ITD-D835Y) in AML cell lines, with FLT3-independent lines being much less sensitive . The target compound, by virtue of its imidazo[1,2-b]pyridazine scaffold and thiazole carboxamide pharmacophore, is positioned within this therapeutically validated chemotype. Note: No direct antileukemic activity data (GI₅₀, IC₅₀, or in vivo efficacy) exist for this specific compound; activity is inferred from scaffold class.

antileukemic activity AML cell lines PIM-driven malignancy

Structural Differentiation: Non-ATP-Mimetic Binding Mode of Imidazo[1,2-b]pyridazine Scaffold

The high-resolution crystal structure of a PIM1-inhibitor complex (PDB: 2C3I) revealed that imidazo[1,2-b]pyridazines bind to the NH₂-terminal lobe helix αC of PIM1 rather than engaging the kinase hinge region—a non-ATP-mimetic binding mode that is structurally distinct from conventional type I kinase inhibitors . This binding mode explains the enhanced selectivity of imidazo[1,2-b]pyridazines for PIM kinases over other kinases. The thiazole carboxamide extension in the target compound projects from the 6-position of the imidazo[1,2-b]pyridazine core, potentially engaging additional protein contacts or solvent-exposed regions that modulate affinity and selectivity. By contrast, the clinical pan-PIM inhibitor AZD1208 binds as a conventional ATP-competitive type I inhibitor at the hinge region of PIM kinases . SGI-1776, while sharing the imidazo[1,2-b]pyridazine core, lacks the thiazole carboxamide and may occupy a subtly different conformational space within the helix αC pocket. The target compound thus combines the non-ATP-mimetic binding mode (conferring PIM family selectivity) with a thiazole substituent (potentially enabling additional PIM isoform discrimination)—a dual differentiation mechanism not available to either SGI-1776 or AZD1208.

kinase inhibitor binding mode helix αC pocket non-ATP-mimetic X-ray crystallography

Physicochemical Differentiation: Low MW and Favorable Ligand Efficiency Relative to Clinical PIM Inhibitors

The target compound has a molecular weight of 259.29 Da (C₁₁H₉N₅OS), making it the lowest-MW member among structurally characterized imidazo[1,2-b]pyridazine PIM kinase inhibitors . By comparison, SGI-1776 (free base) has MW ≈ 420 Da, AZD1208 has MW ≈ 380 Da, and the Incyte thiazolecarboxamide clinical candidate INCB053914 has MW ≈ 480 Da [REFS-2, REFS-3, REFS-4]. This 35–46% reduction in MW provides superior ligand efficiency (LE) metrics: assuming class-level PIM-1 potency in the <100 nM range, the target compound would achieve LE > 0.40 kcal/mol per heavy atom, compared to typical LE values of 0.25–0.35 for larger clinical candidates. Lower MW also correlates with improved permeability, solubility, and synthetic tractability—key considerations for hit-to-lead and lead optimization programs. However, the compound has not been profiled in ADME or pharmacokinetic assays; the MW advantage is a computed property that must be validated experimentally.

ligand efficiency molecular weight drug-likeness physicochemical properties

Patent Context and Freedom-to-Operate Differentiation: A Structurally Distinct Scaffold Within a Crowded PIM Inhibitor Landscape

The PIM kinase inhibitor patent landscape is dominated by several structurally distinct chemotypes: imidazo[1,2-b]pyridazines (SuperGen/SGI-1776), thiazolidine-carboxamides (AstraZeneca/AZD1208), pyrazolo-pyrimidines (Novartis/PIM447), and thiazole/pyridine carboxamides (Incyte/INCB053914) . The target compound occupies a unique intersection: it combines the imidazo[1,2-b]pyridazine core (characteristic of the SGI-1776 series) with a thiazole carboxamide side chain (characteristic of the Incyte series). This hybrid architecture is structurally distinct from any clinical-stage PIM inhibitor, potentially providing freedom-to-operate advantages in composition-of-matter claims. A 2024 updated patent review of PIM kinase inhibitors (2016–present) confirms that fused heterocyclic ring systems—including imidazo[1,2-b]pyridazine—continue to be actively pursued, with selectivity for PIM-1, PIM-2, and/or PIM-3 isoforms being a central claim element . The target compound's precise substitution pattern (5-methyl-1,3-thiazol-2-yl at the 6-carboxamide position) represents a specific embodiment within this broader patent space.

patent landscape freedom to operate PIM inhibitor scaffold chemical novelty

Recommended Application Scenarios for N-(5-Methyl-1,3-thiazol-2-yl)imidazo[1,2-b]pyridazine-6-carboxamide (CAS 2415488-13-8) Based on Evidence Profile


PIM Kinase Selectivity SAR: Probing Thiazole-Mediated Isoform Discrimination

Use as a structurally differentiated tool compound in PIM kinase selectivity structure-activity relationship (SAR) studies. The compound's hybrid imidazo[1,2-b]pyridazine-thiazole architecture provides a unique chemical probe for investigating how thiazole carboxamide substitution at the 6-position modulates PIM-1 vs. PIM-2 vs. PIM-3 isoform selectivity, relative to the non-thiazole imidazo[1,2-b]pyridazine series (e.g., SGI-1776) . The non-ATP-mimetic binding mode at the PIM1 helix αC pocket, established by X-ray crystallography for the parent scaffold, provides a structural framework for interpreting selectivity data . Researchers should profile this compound in parallel with SGI-1776 and AZD1208 in a PIM isoform biochemical panel (PIM-1, PIM-2, PIM-3) and a broad kinase selectivity panel to define its selectivity fingerprint.

Fragment-Based and Ligand-Efficiency-Optimized Lead Discovery for Hematological Malignancies

Deploy as a low-molecular-weight (259.29 Da), high-ligand-efficiency starting point for fragment-growth or scaffold-hopping programs targeting PIM-driven hematological malignancies. The compound's MW is 35–46% lower than clinical PIM inhibitors SGI-1776, AZD1208, and INCB053914, offering superior calculated ligand efficiency (LE > 0.40 assuming class-level potency) and greater scope for property-guided optimization . The established antileukemic activity of the imidazo[1,2-b]pyridazine class in AML cell lines (MV4-11, MOLM-13) and primary patient samples supports the therapeutic relevance of this scaffold . Medicinal chemistry teams should pair this compound with structure-based design using the published PIM1 co-crystal structure (PDB: 2C3I) to guide vector-based elaboration of the thiazole substituent while monitoring LE, lipophilic efficiency (LipE), and ADME parameters.

Dual PIM/FLT3 Inhibitor Discovery: Scaffold-Hopping from Imidazo[1,2-b]pyridazine FLT3 Inhibitors

Employ as a chemical probe at the PIM-FLT3 interface, leveraging the imidazo[1,2-b]pyridazine scaffold's demonstrated activity against both PIM kinases and FLT3-ITD. The 2023 scaffold-hopping study established that imidazo[1,2-b]pyridazine derivatives can achieve nanomolar potency against FLT3-ITD (compound 34f: FLT3-ITD IC₅₀ = 4 nM) and FLT3-ITD-positive AML cell lines (GI₅₀ = 4–9 nM) . The target compound's thiazole carboxamide substituent may confer a differentiated PIM/FLT3 selectivity ratio compared to the published FLT3-optimized imidazo[1,2-b]pyridazines. Researchers should screen this compound against both PIM and FLT3 biochemical and cellular assays to evaluate its potential as a dual PIM/FLT3 inhibitor—a therapeutic strategy of emerging interest in FLT3-mutant AML where PIM kinase activation contributes to resistance against FLT3-targeted therapies .

Patent Scaffold Differentiation: Building Freedom-to-Operate in the PIM Inhibitor Chemical Space

Utilize as a structurally novel chemical starting point for building patentable lead series with freedom-to-operate advantages. The compound combines the imidazo[1,2-b]pyridazine core (characteristic of the SGI-1776 patent estate) with a thiazole carboxamide side chain (characteristic of the Incyte PIM inhibitor patent family), creating a hybrid scaffold that is structurally distinct from any clinical-stage PIM inhibitor . The 2024 updated patent review confirms active patenting in the PIM inhibitor space, with selectivity claims being central to composition-of-matter filings . Industrial medicinal chemistry groups pursuing PIM-targeted therapeutics should evaluate this compound as a lead-like starting point that may enable composition-of-matter claims outside existing clinical patent estates, subject to formal freedom-to-operate legal analysis.

Quote Request

Request a Quote for N-(5-methyl-1,3-thiazol-2-yl)imidazo[1,2-b]pyridazine-6-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.